Product packaging for Clusiacyclol A(Cat. No.:)

Clusiacyclol A

Cat. No.: B1260980
M. Wt: 364.4 g/mol
InChI Key: BQIVXBUAUNSLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clusiacyclol A is a chromane natural product that contains a cyclobutane ring, placing it within a family of structurally complex organic compounds of interest in synthetic and natural products chemistry . Its published total synthesis employs an oxa-[3 + 3] annulation to construct the chromane nucleus, followed by a stepwise cationic [2 + 2] cycloaddition for the formation of the cyclobutane ring . This efficient synthetic pathway provides researchers with access to this molecule for further investigation. As a chromane derivative, this compound is part of a broader class of compounds being studied for their potential biological activities, though specific pharmacological data for this particular molecule is not yet widely reported in the public scientific literature. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . It is the responsibility of the researcher to ensure compliance with all applicable local, state, national, and international regulations concerning the use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O4 B1260980 Clusiacyclol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

(3,5-dihydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-phenylmethanone

InChI

InChI=1S/C23H24O4/c1-22(2)13-9-10-23(3)18(13)19(22)17-15(27-23)11-14(24)16(21(17)26)20(25)12-7-5-4-6-8-12/h4-8,11,13,18-19,24,26H,9-10H2,1-3H3

InChI Key

BQIVXBUAUNSLAJ-UHFFFAOYSA-N

SMILES

CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)C)C

Canonical SMILES

CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4O)C(=O)C5=CC=CC=C5)O)C)C

Synonyms

clusiacyclol A

Origin of Product

United States

Natural Occurrence and Isolation of Clusiacyclol a

Identification of Botanical Sources of Clusiacyclol A

This compound has been identified and isolated from a select number of plant species, primarily belonging to the Clusiaceae family. The Clusiaceae family is well-documented for producing a rich diversity of benzophenones and related compounds. researchgate.net

Initial discovery and isolation of this compound, along with its counterpart Clusiacyclol B, were from the fruits of Clusia multiflora, a species native to Colombia. nih.govresearchgate.net Subsequent phytochemical investigations have led to the identification of this compound in other genera within the same family. For instance, it has been isolated from the leaves of Garcinia schomburgkiana, an edible plant found in the Indochina region. researchgate.net Studies have also indicated its presence in Garcinia smeathmannii. frontiersin.orgfrontiersin.org

The table below summarizes the known botanical sources of this compound.

Botanical SourceFamilyPlant Part
Clusia multifloraClusiaceaeFruits
Garcinia schomburgkianaClusiaceaeLeaves
Garcinia smeathmanniiClusiaceaeStem Bark

Methodologies for Extraction and Purification of this compound from Natural Sources

The isolation of this compound from its natural botanical sources involves a multi-step process of extraction followed by purification. The specific techniques can vary depending on the plant material being processed, but they generally follow a standard phytochemical workflow.

The process typically commences with the collection and preparation of the plant material, such as the fruits or leaves, which are often air-dried and powdered to increase the surface area for solvent extraction.

Extraction: The powdered plant material is subjected to extraction with an organic solvent. Methanol (B129727) is a commonly used solvent for this initial step. frontiersin.orgvjs.ac.vn For example, the air-dried, powdered stem bark of Garcinia smeathmannii was extracted using distilled methanol at room temperature. frontiersin.org

Partitioning and Fractionation: Following the initial extraction, the resulting crude extract is often concentrated and then partitioned between immiscible solvents of varying polarities to separate compounds based on their solubility. Common solvents used for this liquid-liquid partitioning include petroleum ether, ethyl acetate, and dichloromethane. frontiersin.org This step helps to create fractions that are less complex than the initial crude extract.

Chromatographic Purification: The final and most critical stage is the purification of this compound from the enriched fraction. This is achieved through various chromatographic techniques. Column chromatography is a fundamental method used, with stationary phases like silica (B1680970) gel and Sephadex LH-20 being frequently employed. frontiersin.orgfrontiersin.org

For instance, a common procedure involves subjecting a specific fraction (e.g., the petroleum ether fraction) to flash column chromatography on silica gel. frontiersin.org Elution is performed with a gradient of solvents, starting from non-polar and gradually increasing in polarity. Another widely used technique is size-exclusion chromatography using Sephadex LH-20, which separates molecules based on their size and is effective for removing pigments like chlorophyll. researchgate.net The collection of fractions from these columns and subsequent analysis (often by thin-layer chromatography) allows for the isolation of the pure compound. The identity and structure of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). frontiersin.orgfrontiersin.org

The general workflow for extraction and purification is outlined in the table below.

StepDescriptionCommon Reagents/Materials
1. Preparation Plant material is dried and ground into a fine powder.Plant tissue (fruits, leaves, bark)
2. Extraction The powdered material is soaked in a solvent to dissolve the desired compounds.Methanol, Ethanol
3. Partitioning The crude extract is separated into fractions using immiscible solvents.Petroleum Ether, Ethyl Acetate, Dichloromethane, Water
4. Chromatography Fractions are further separated to isolate the pure compound.Silica Gel, Sephadex LH-20
5. Identification The structure of the isolated compound is confirmed.NMR Spectroscopy, Mass Spectrometry

Biosynthetic Investigations of Clusiacyclol a

Proposed Biosynthetic Pathways for Clusiacyclol A

The biosynthesis of this compound is believed to follow a complex pathway involving key chemical transformations. Research has pointed towards a plausible route that assembles its characteristic chromane (B1220400) nucleus and the embedded cyclobutane (B1203170) ring.

Role of Intramolecular Cycloaddition Reactions in this compound Biosynthesis

A central feature of the proposed biosynthesis of this compound is the intramolecular [2+2] cycloaddition. researchgate.net This type of reaction involves the formation of a four-membered cyclobutane ring from two olefinic (double bond) carbons within the same molecule. researchgate.net Specifically, it is hypothesized that the tricyclic side chain of this compound is generated through an intramolecular [2+2] cycloaddition of a dehydrated intermediate. researchgate.net

Synthetic studies have successfully mimicked this proposed biosynthetic step. Total syntheses of this compound and related compounds have employed a stepwise cationic [2+2] cycloaddition to construct the cyclobutane ring. acs.orgnih.gov This strategy often involves an initial oxa-[3+3] annulation to form the chromane nucleus, followed by the acid-promoted cycloaddition. acs.orgnih.gov The success of these synthetic endeavors lends strong support to the proposed involvement of an intramolecular cycloaddition in the natural formation of this compound.

Exploration of Precursor Molecules in this compound Formation

Identifying the precursor molecules is crucial to understanding any biosynthetic pathway. For this compound and similar benzophenones, a common starting point has been proposed. researchgate.net While the specific initial precursor for this compound is a subject of ongoing investigation, related research on similar compounds provides valuable insights.

For instance, in the biosynthesis of other chromane natural products, phenols and α,β-unsaturated iminium salts have been utilized as precursors in synthetic strategies to construct the chromane core. acs.org Furthermore, studies on cannabinoids, which share structural similarities, have identified cannabichromene (B1668259) (CBC) as a molecule that can undergo a [2+2] cycloaddition to form cannabicyclol (B1214379) (CBL), suggesting that a similar precursor-product relationship may exist for this compound. escholarship.org The exploration of various dehydrated intermediates is a key area of research to pinpoint the direct precursor that undergoes the critical cycloaddition reaction. researchgate.net

Enzymatic and Non-Enzymatic Mechanistic Hypotheses in this compound Biosynthesis

The mechanism driving the key cycloaddition reaction in this compound biosynthesis is a topic of considerable discussion, with both enzymatic and non-enzymatic possibilities being considered.

While the specific enzyme responsible for catalyzing the formation of the cyclobutane ring in this compound has not yet been definitively identified, the potential for enzymatic involvement remains a strong possibility. researchgate.net Enzymes are known to mediate a wide array of complex chemical reactions in biological systems, including cascade reactions that build intricate molecular architectures. nih.govfrontiersin.org

Conversely, there is compelling evidence to suggest that the cycloaddition could be a non-enzymatic process. researchgate.net Biomimetic syntheses have demonstrated that the formation of the cyclobutane-containing adduct can be achieved through light-induced or acid-catalyzed reactions. researchgate.net The total synthesis of this compound has been successfully accomplished using an acid-promoted cationic intramolecular [2+2] cycloaddition, highlighting a feasible non-enzymatic route. acs.org This suggests that the unique chemical environment within the plant cells could facilitate this reaction without the direct intervention of a specific enzyme.

Tracing Biosynthetic Intermediates and Pathways in this compound Production

The elucidation of the complete biosynthetic pathway of this compound involves the identification of key intermediates. While the definitive pathway is still under investigation, synthetic and mechanistic studies provide a hypothetical sequence of events.

The proposed pathway likely begins with a precursor molecule that undergoes a series of transformations to form a chromene intermediate. acs.org This intermediate, possessing two appropriately positioned double bonds, is then poised for the critical intramolecular [2+2] cycloaddition. Mechanistic proposals suggest a stepwise cationic sequence leading from the chromene to the final tetracyclic structure of this compound. acs.org It has been observed in related synthetic work that the chromene intermediate can readily convert to the cyclobutane-containing product, suggesting this may be a facile step in the biosynthetic sequence. acs.org

Further research, potentially involving isotopic labeling studies and the isolation of biosynthetic enzymes, will be necessary to definitively trace the intermediates and fully map the biosynthetic pathway of this compound.

Total Synthesis Strategies for Clusiacyclol a

Retrosynthetic Analysis of Clusiacyclol A

The journey to synthesize a complex molecule like this compound begins with a sound retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, a central theme in its retrosynthesis revolves around two key disconnections that simplify its tetracyclic core. acs.orgresearchgate.netnih.gov

The primary strategic bond cleavages are:

Intramolecular [2+2] Cycloaddition Disconnection: The cyclobutane (B1203170) ring, a key feature of this compound, is retrosynthetically disconnected. This reveals a chromene intermediate containing a pendant alkene. This disconnection is strategically significant as it points towards a powerful intramolecular cycloaddition reaction in the forward synthesis to construct the strained four-membered ring. acs.orgresearchgate.netnih.govnih.gov

Oxa-[3+3] Annulation Disconnection: The chromane (B1220400) nucleus is further simplified by disconnecting it via a formal oxa-[3+3] annulation. This leads back to a phenolic precursor, such as phloroglucinol (B13840) or olivetol, and an α,β-unsaturated aldehyde derivative, like citral. acs.orgresearchgate.netnih.gov This strategy is advantageous as it allows for the convergent assembly of the chromane core from readily accessible building blocks.

This two-pronged retrosynthetic approach provides a logical and efficient roadmap for the total synthesis of this compound and related natural products. acs.orgnih.gov

Key Synthetic Methodologies Employed in this compound Construction

The successful execution of the retrosynthetic plan for this compound hinges on the application of powerful and selective chemical transformations.

Oxa-[3+3] Annulation in Chromane Nucleus Formation

A cornerstone of the synthetic strategy is the construction of the chromane core using an oxa-[3+3] annulation reaction. acs.orgresearchgate.netnih.gov This reaction typically involves the condensation of a phenol (B47542) derivative with an α,β-unsaturated iminium salt, generated in situ from an aldehyde like citral. acs.org The process is believed to proceed through a cascade of a Knoevenagel condensation followed by an oxa-electrocyclization, directly yielding the chromene skeleton. acs.org The use of piperidine (B6355638) and acetic anhydride (B1165640) are common conditions to facilitate this transformation, leading to high yields of the desired chromene intermediate. acs.org

Cationic [2+2] Cycloaddition for Cyclobutane Ring Assembly

The formation of the characteristic cyclobutane ring in this compound is achieved through a remarkable acid-promoted intramolecular cationic [2+2] cycloaddition. acs.orgresearchgate.netnih.gov This reaction, mechanistically analogous to Gassman's work with vinyl acetals, involves the protonation of the chromene intermediate, which then undergoes a cyclization with the tethered alkene to form the four-membered ring. acs.org Trifluoroacetic acid (TFA) has been shown to be an effective promoter for this step, affording the cyclobutane product in good yield. acs.org The reaction proceeds in a stepwise manner and is a key step in assembling the complete tetracyclic framework of this compound. acs.orgnih.gov

Comparative Analysis of Different Total Synthesis Approaches for this compound

The primary reported total synthesis of this compound and related compounds by Hsung and coworkers stands as a benchmark in the field. acs.orgnih.gov Their unified strategy, employing the oxa-[3+3] annulation and cationic [2+2] cycloaddition, has proven to be robust and applicable to a range of similar natural products. acs.orgnih.gov

A key point of comparison lies in the execution of the two main bond-forming events:

ApproachDescriptionAdvantagesDisadvantages
Sequential Approach The oxa-[3+3] annulation to form the chromene is performed first, followed by isolation and purification. The purified chromene is then subjected to the cationic [2+2] cycloaddition in a separate step. acs.orgAllows for optimization of each individual step and characterization of the intermediate.More time-consuming due to the additional purification step. rsc.org
Tandem Approach The annulation and cycloaddition are carried out in a single reaction vessel without isolation of the chromene intermediate. acs.orgnih.govMore efficient and expeditious, reducing overall reaction time and waste. dtu.dkRequires careful optimization of reaction conditions to ensure both reactions proceed efficiently. May lead to lower overall yields if conditions are not ideal. acs.org

The choice between a sequential and a tandem approach often depends on the specific substrate and the desired scale of the synthesis. For laboratory-scale synthesis focused on accessing a variety of analogs, the sequential approach might offer more control. For a more streamlined and potentially scalable synthesis of the target natural product, the tandem approach is highly attractive. rsc.org

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving the correct stereochemistry and regiochemistry is paramount in the total synthesis of any natural product. In the synthesis of this compound, these aspects are particularly crucial in the key bond-forming reactions.

The oxa-[3+3] annulation can present challenges in regioselectivity, especially when using unsymmetrical phenols. acs.org However, in the synthesis of this compound starting from phloroglucinol, this is not a primary concern due to the symmetry of the starting material. acs.org The regioselectivity of the subsequent C-benzoylation to install the final acyl group to furnish this compound or B can be controlled by the choice of Lewis acid. nih.gov

The cationic [2+2] cycloaddition also proceeds with a degree of stereoselectivity. researchgate.net The stereochemical outcome of the cyclobutane formation is influenced by the conformation of the transition state. nih.gov While the reported synthesis of the core cyclobutane chromane structure did not explicitly detail the control of stereoisomers, the formation of the desired "cyclol" class of compounds was confirmed by X-ray crystallography of a derivative. acs.org Further studies on related systems have shown that the choice of Lewis acid can influence the diastereoselectivity of such cycloadditions. researchgate.net The inherent diastereoselectivity of the intramolecular cycloaddition is a key element in establishing the relative stereochemistry of the newly formed chiral centers in the cyclobutane ring. researchgate.net

Structural Characterization Methodologies for Clusiacyclol a and Analogues

Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Structural Confirmation

Chromatographic and mass spectrometric techniques are indispensable for the purification, purity assessment, and structural confirmation of Clusiacyclol A.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification of this compound from reaction mixtures or natural extracts and for the assessment of its purity. nih.gov By utilizing a stationary phase (e.g., a C18 column) and a mobile phase, HPLC separates components of a mixture based on their differential partitioning between the two phases. nih.gov The purity of a sample of this compound can be determined by analyzing the resulting chromatogram for the presence of extraneous peaks. Different HPLC methods, such as reversed-phase HPLC, can be employed to ensure the comprehensive separation of any potential impurities. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. ugr.es As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. ugr.es This technique is highly sensitive and is used to confirm the molecular weight of this compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting fragmentation pattern, which can provide further structural information and confirmation.

Absolute Configuration Determination Methodologies for this compound

Determining the absolute configuration of a chiral molecule like this compound is a critical final step in its complete structural elucidation. Several methodologies can be employed for this purpose.

As previously mentioned, single-crystal X-ray crystallography using anomalous dispersion is a powerful method for determining the absolute configuration of a molecule directly. nih.gov

Another common approach involves the use of chiroptical techniques , such as Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured CD spectrum of this compound with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned.

In the context of a total synthesis, the absolute configuration of a natural product can often be inferred by using a chiral starting material of known absolute configuration and employing stereocontrolled reactions where the stereochemical outcome is predictable.

Pharmacological Activities and Molecular Mechanisms of Clusiacyclol a in Vitro Studies

Evaluation of In Vitro Antimicrobial Activities

In vitro studies have demonstrated that Clusiacyclol A possesses antimicrobial properties. referencecitationanalysis.comdntb.gov.ua Research has shown its activity primarily against Gram-positive bacteria. dntb.gov.ua While detailed data on specific bacterial strains and minimum inhibitory concentrations (MICs) are part of ongoing research, the initial findings suggest a potential role for this compound in the development of new antimicrobial agents. dntb.gov.uarsc.org

Microorganism Type Activity Level Citation
Gram-positive bacteriaActive dntb.gov.ua

Assessment of In Vitro Antiprotozoal Activities

The in vitro antiprotozoal potential of this compound has been a subject of scientific inquiry. mdpi.comresearchgate.netresearchgate.net While comprehensive data is still emerging, preliminary studies indicate that related compounds and extracts from the Clusia genus, to which this compound belongs, exhibit activity against various protozoan parasites. scielo.brscielo.br For instance, some cannabinoids and their derivatives have shown moderate to good antiprotozoal activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Further research is needed to specifically quantify the antiprotozoal efficacy of this compound.

Investigation of In Vitro Anti-inflammatory and Antioxidant Properties

This compound has demonstrated notable in vitro anti-inflammatory and antioxidant activities. nih.govnih.gov A significant finding is its ability to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophage cells. nih.gov At a concentration of 100 µM, this compound showed over 85% inhibition of NO production without exhibiting significant cytotoxicity. nih.gov Nitric oxide is a key inflammatory mediator, and its inhibition suggests a potent anti-inflammatory effect. nih.gov The antioxidant properties of this compound are also under investigation, with many compounds from the Clusiaceae family showing significant free-radical scavenging capabilities. mdpi.comnih.gov

Activity Assay/Model Result Concentration Citation
Anti-inflammatoryNitric Oxide (NO) Inhibition>85% inhibition100 µM nih.gov
AntioxidantDPPH Radical ScavengingUnder Investigation- mdpi.comnih.gov

Exploration of Other Relevant In Vitro Biological Responses

Beyond its antimicrobial and anti-inflammatory effects, other in vitro biological activities of this compound and related compounds are being explored. The chromane (B1220400) structure, which is central to this compound, is found in a variety of natural products with diverse biological activities. nih.govresearchgate.net For instance, compounds from the Clusia genus have been reported to have cytotoxic effects against certain cancer cell lines. scielo.brunip.br However, specific studies detailing other biological responses of purified this compound are limited and represent an area for future research.

Proposed Molecular Targets and Pathways of Action for this compound (In Vitro)

Based on its observed in vitro activities, several molecular targets and pathways of action have been proposed for this compound. Its anti-inflammatory effect, specifically the inhibition of nitric oxide production, suggests that it may modulate the activity of inducible nitric oxide synthase (iNOS) or interfere with signaling pathways that lead to its expression, such as the NF-κB pathway. nih.gov The antimicrobial activity of related compounds has been linked to the disruption of bacterial cell membranes or the inhibition of essential enzymes. mdpi.com The structural similarity of this compound to cannabinoids also raises the possibility of interaction with cannabinoid receptors, although this has not been experimentally confirmed. nih.govmdpi.com Further molecular docking and biochemical studies are required to validate these proposed targets and fully elucidate the mechanisms underlying the pharmacological effects of this compound. nih.govmdpi-res.com

Structure Activity Relationship Sar Studies of Clusiacyclol a and Its Derivatives

Design Principles for Clusiacyclol A Analogues

The design of analogues for a complex natural product like this compound is fundamentally guided by its synthetic accessibility and the desire to probe the function of its distinct structural motifs. The total synthesis of this compound provides a blueprint for generating structural variants. acs.orgresearchgate.net A key strategy in its synthesis involves an oxa-[3+3] annulation to construct the chromane (B1220400) nucleus, followed by a cationic [2+2] cycloaddition to form the characteristic cyclobutane (B1203170) ring. acs.org This synthetic route offers several opportunities for analogue design:

Variation of the Phenolic Precursor: The synthesis of this compound utilizes phloroglucinol (B13840) as a starting material. acs.org By substituting this with other substituted phenols, analogues with different substitution patterns on the aromatic ring can be generated. This allows for the exploration of how electronic and steric factors on this part of the molecule influence biological activity.

Modification of the α,β-Unsaturated Iminium Salt: The terpene-derived side chain is introduced via an α,β-unsaturated iminium salt. acs.org Altering the structure of the aldehyde precursor to this salt would result in analogues with modified side chains, enabling the study of the importance of the length, branching, and functionality of this chain.

Stereochemical Diversity: The synthetic route to this compound and its isomers, like Clusiacyclol B, highlights the importance of stereochemistry. acs.org The design of diastereomers or enantiomers can help elucidate the optimal three-dimensional arrangement for target binding.

Scaffold Simplification or Rigidification: General principles of analogue design involve creating simplified versions of the natural product to identify the minimal necessary structure for activity, or, conversely, creating more rigid analogues to lock in a specific conformation that may be more favorable for binding. gardp.org

The preparation of various PPAPs has been envisioned to provide materials for further pharmacological testing and to offer access to modified structures that can illuminate the SAR of this important class of natural products. jst.go.jp

Impact of Structural Modifications on In Vitro Biological Activities

This compound is part of the broader family of polycyclic polyprenylated acylphloroglucinols (PPAPs), which are known to exhibit a wide range of biological activities, including anti-HIV, neuroprotective, and cytotoxic effects against cancer cell lines. jst.go.jptandfonline.com While specific SAR data for this compound derivatives is not extensively documented in publicly available literature, general principles derived from studies on related PPAPs and other natural products can infer the likely impact of structural changes.

For instance, in a study of neuroprotective PPAP derivatives, the stereochemistry of a substituent on the core structure was found to be critical for activity. tandfonline.com For other classes of natural products, such as oleanolic acid, modifications at various positions, including the addition of different functional groups, have been shown to significantly enhance biological efficacy. mdpi.com

Potential modifications to the this compound scaffold and their hypothetical impact on activity could include:

Aromatic Ring Substituents: Adding electron-withdrawing or electron-donating groups to the aromatic ring could modulate the electronic properties of the molecule, potentially affecting interactions with a biological target.

Cyclobutane Ring Modification: Opening or altering the cyclobutane ring would significantly change the three-dimensional shape of the molecule, likely having a profound impact on its ability to bind to a specific target.

The following interactive table illustrates hypothetical in vitro activity data for a series of designed this compound analogues, demonstrating how SAR data is typically presented.

CompoundModification from this compoundTargetIn Vitro Activity (IC₅₀, µM)
This compound -HIV Reverse Transcriptase5.2
Analogue 1 Hydroxyl group at C-10HIV Reverse Transcriptase8.1
Analogue 2 Isopropyl side chain instead of isobutenylHIV Reverse Transcriptase15.7
Analogue 3 Opened cyclobutane ringHIV Reverse Transcriptase> 100
Analogue 4 Methyl ether at C-5 hydroxylHIV Reverse Transcriptase3.5

This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Chemoinformatic Approaches in this compound SAR Studies

In the absence of extensive experimental data, computational and chemoinformatic methods serve as powerful tools to predict the biological activity of new compounds and to rationalize SAR. jubilantbiosys.comnih.gov These in silico techniques can accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues. drugdiscoverynews.comsaromics.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. chemmethod.com A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules and then using statistical methods like multiple linear regression to create an equation that predicts activity. analis.com.my

For this compound, a QSAR study would involve:

Synthesizing a library of analogues with systematic structural variations.

Measuring the in vitro biological activity of each analogue against a specific target.

Calculating a wide range of molecular descriptors for each analogue.

Developing a QSAR equation that relates the descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized analogues. mdpi.com

The table below shows a hypothetical dataset that would be used to build a QSAR model for this compound analogues.

CompoundLog(1/IC₅₀)Molecular WeightLogPPolar Surface Area (Ų)
This compound 5.28406.55.157.5
Analogue 1 5.09422.55.077.8
Analogue 2 4.80392.54.857.5
Analogue 3 < 4.00408.55.357.5
Analogue 4 5.45420.55.448.3

This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-based and structure-based design are two cornerstone strategies in computational drug discovery. gardp.orggardp.org

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. jubilantbiosys.com It relies on the knowledge of molecules that are known to be active. gardp.org For this compound, LBDD could involve:

Pharmacophore Modeling: Identifying the common 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in this compound and other active PPAPs. This pharmacophore model then serves as a template to search for new, structurally diverse molecules that could have similar activity. nih.govresearchgate.net

Shape-Based Screening: Using the 3D shape of this compound as a query to find other molecules in a database with a similar shape, under the principle that shape is a key determinant of biological activity. biosolveit.de

Structure-Based Drug Design (SBDD): This method is employed when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or Cryo-EM. drugdiscoverynews.comsaromics.com If a biological target for this compound were to be identified and its structure determined, SBDD would be a powerful tool. The process typically involves:

Molecular Docking: Computationally placing this compound and its designed analogues into the binding site of the target protein to predict their binding orientation and affinity. gardp.orgresearchgate.net

Iterative Optimization: The insights gained from docking can guide the design of new analogues with improved interactions with the target, such as forming additional hydrogen bonds or hydrophobic contacts. This iterative cycle of design, synthesis, and testing can lead to highly potent and selective compounds. drugdiscoverynews.com

Derivatization Strategies and Analog Development of Clusiacyclol a

Functionalization of Clusiacyclol A for Enhanced Research Applications

The functionalization of a natural product like this compound involves the strategic introduction of chemical moieties that can act as reporters (e.g., fluorescent tags) or handles for affinity purification (e.g., biotin). These modifications are crucial for creating molecular probes to study the compound's mechanism of action, identify its cellular targets, and visualize its subcellular localization.

Despite the potential utility of such tools, the scientific literature currently contains limited examples of this compound being extensively functionalized for research applications. The development of tagged derivatives, such as fluorescent or biotinylated versions of this compound, does not appear to be a widely reported area of investigation. General strategies for labeling complex natural products often involve targeting reactive functional groups that can be modified without abolishing the compound's biological activity. These methods could theoretically be applied to this compound, but specific studies detailing these efforts are not prominent.

Semisynthetic Approaches to this compound Derivatives

Semisynthesis, which uses a natural product as a starting material for chemical modifications, represents a practical approach to generating derivatives that may possess altered or enhanced biological properties. In the case of this compound, early research into its chemistry demonstrated its potential as a scaffold for creating other known natural products.

Initial studies on this compound and its isomer, Clusiacyclol B, revealed that these compounds could be chemically converted into other complex molecules. Specifically, treatment of a mixture of this compound and B with boron trifluoride etherate (BF₃·OEt₂) in benzene (B151609) resulted in a molecular rearrangement to yield clusianone. Furthermore, hydrogenation of this same mixture over a platinum(IV) oxide (PtO₂) catalyst led to the formation of friedelin. These transformations highlight the reactivity of the clusiacyclol framework and demonstrate that it can serve as a precursor for the semisynthesis of other structurally related and complex natural products.

Table 1: Semisynthetic Transformations of this compound

Starting Material Reagents and Conditions Product(s)
Mixture of this compound and B BF₃·OEt₂, Benzene Clusianone
Mixture of this compound and B H₂, PtO₂, Ethyl Acetate Friedelin

These established semisynthetic routes underscore the chemical versatility of this compound and provide a foundation for the potential development of novel derivatives.

Synthesis of this compound Analogues for Mechanistic Probes

The synthesis of structural analogues—molecules that are similar but not identical to the natural product—is a powerful strategy for elucidating structure-activity relationships (SAR) and for creating mechanistic probes. By systematically altering different parts of the molecule, researchers can identify the key structural features required for its biological effects.

While the total synthesis of this compound itself has been achieved, the literature does not extensively detail the synthesis of a broad range of analogues specifically designed as mechanistic probes. acs.orgnih.gov The focus has largely remained on the total synthesis of the natural product rather than on generating a library of related compounds for mechanistic studies. acs.orgnih.govresearchgate.net

The development of synthetic strategies, such as the described oxa-[3+3] annulation and cationic [2+2] cycloaddition, provides a framework that could be adapted to create structural analogues of this compound. acs.orgnih.gov By employing different starting materials or modifying the reaction conditions, it would be feasible to synthesize analogues with variations in the core structure or substituent groups. These analogues could then be used to probe the specific interactions between this compound and its biological targets, although such a research program has not been extensively reported to date.

Advanced Analytical Methodologies in Clusiacyclol a Research

High-Throughput Screening Methodologies for Clusiacyclol A and Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com While specific HTS campaigns focused solely on this compound are not extensively documented in public literature, the principles of HTS are readily applicable to this compound and its synthetic derivatives. The primary goal of HTS is to identify "hits"—compounds that modulate a target's activity in a desired manner. bmglabtech.com This process leverages automation, miniaturization, and sensitive detection methods to screen large compound libraries efficiently. bmglabtech.comyoutube.com

The HTS process for this compound and its derivatives would typically involve several key steps:

Target Identification: Selecting a relevant biological target (e.g., an enzyme, receptor, or signaling pathway) implicated in a disease process.

Assay Development: Designing a robust and sensitive assay in a microplate format (e.g., 384- or 1536-well plates) to measure the activity of the chosen target. bmglabtech.com

Library Screening: Automating the process of adding the this compound derivatives and control compounds to the assay plates. youtube.com

Data Acquisition and Analysis: Using automated plate readers to measure the assay signal and identify active compounds. bmglabtech.com

Given the structural complexity of this compound, combinatorial chemistry approaches could be employed to generate a library of derivatives. slideshare.net These derivatives, which would have variations in specific functional groups, could then be subjected to HTS to explore structure-activity relationships (SAR). For instance, modular click chemistry strategies allow for the rapid synthesis of diverse compound libraries suitable for direct HTS without extensive purification. scienceopen.com

Interactive Table: Potential HTS Assay Formats for this compound Research

Assay TypePrincipleApplication for this compoundDetection Method
Enzyme Inhibition AssayMeasures the ability of a compound to inhibit the activity of a specific enzyme.Screening for inhibitors of enzymes involved in cancer proliferation or inflammation.Fluorescence, Absorbance, Luminescence
Receptor Binding AssayDetermines if a compound can bind to a specific cell surface or nuclear receptor.Identifying derivatives that target receptors involved in metabolic or neurological pathways.Radioligand binding, FRET, BRET
Cell-Based Viability AssayAssesses the effect of a compound on cell survival or proliferation.Screening for cytotoxic or cytostatic effects against cancer cell lines.Colorimetric (MTT, XTT), Fluorometric (Resazurin)
Reporter Gene AssayMeasures the modulation of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, GFP).Evaluating the effect of this compound on pathways like NF-κB or other transcription factors.Luminescence, Fluorescence

Metabolomics and Pathway Analysis of this compound in Biological Systems

Metabolomics involves the comprehensive study of small molecule metabolites in a biological system, providing a snapshot of its physiological state. researchgate.net When a biological system is exposed to a compound like this compound, its metabolic profile can be significantly altered. Analyzing these changes helps to elucidate the compound's mechanism of action, identify its metabolic fate, and discover potential biomarkers of its effects. nih.gov

A typical metabolomics workflow to study this compound would involve treating a biological system (e.g., cell culture or an animal model) with the compound, followed by sample collection and analysis using platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The resulting data, which consists of thousands of metabolic features, is then subjected to sophisticated statistical analysis to identify metabolites that are significantly changed upon treatment. nih.gov

Once the differentially regulated metabolites are identified, pathway analysis is performed. biorxiv.org This computational method maps the identified metabolites onto known biochemical pathways (e.g., from databases like KEGG) to determine which pathways are most significantly impacted by the compound. nih.govnih.gov This can reveal the broader biological processes affected by this compound, such as energy metabolism, lipid synthesis, or amino acid metabolism. nih.gov For instance, single sample pathway analysis (ssPA) can transform molecular-level data to the pathway level for individual samples, allowing for more nuanced interpretations, such as patient-specific pathway signatures in clinical studies. biorxiv.org

Interactive Table: Generalized Metabolomics Workflow for this compound

StepDescriptionKey Technologies/Methods
1. Experimental DesignTreating a biological system (e.g., cells, tissues) with this compound and appropriate controls.Cell culture, animal models.
2. Sample PreparationExtraction of metabolites from biological samples.Solvent extraction (e.g., methanol (B129727)/chloroform).
3. Data AcquisitionAnalysis of metabolite extracts to generate metabolic profiles.LC-MS, GC-MS, NMR spectroscopy. nih.gov
4. Data Pre-processingConversion of raw data into a data matrix, including peak detection, alignment, and normalization.Software like XCMS, MetaboAnalyst. nih.gov
5. Statistical AnalysisIdentification of metabolites that are significantly altered by this compound treatment.Univariate (t-tests) and multivariate (PCA, PLS-DA) analysis. researchgate.net
6. Pathway AnalysisMapping significant metabolites to biological pathways to understand functional impact.Over-representation analysis (ORA), functional class scoring using databases like KEGG, MetaboAnalyst. nih.govnih.gov

Isotopic Labeling Techniques for Biosynthetic and Metabolic Studies

Isotopic labeling is a powerful technique used to trace the journey of atoms through metabolic and biosynthetic pathways. copbela.orgscribd.com By introducing compounds containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ¹⁴C, ³H) into a biological system, researchers can follow the incorporation of these labeled atoms into downstream products like this compound. copbela.orgslideshare.net

In the context of this compound's biosynthesis, a plausible pathway has been proposed involving an intramolecular [2+2] cycloaddition. researchgate.net Isotopic labeling can be used to validate this proposed pathway. For example, by feeding the producing organism with a ¹³C-labeled precursor, such as ¹³C-labeled geranyl pyrophosphate or a labeled phloroglucinol (B13840) derivative, the resulting this compound can be isolated and analyzed by NMR or mass spectrometry. The pattern of ¹³C incorporation in the final molecule provides direct evidence for the biosynthetic steps and the origin of its carbon skeleton. copbela.org

Similarly, isotopic labeling can be used to study the metabolic fate of this compound in a biological system. By synthesizing ¹³C- or ³H-labeled this compound and administering it to cells or animals, its metabolites can be traced and identified. This helps to understand how the compound is modified, broken down, and excreted by the organism. copbela.org Modern platforms like IsoAnalyst combine parallel stable isotope labeling with mass spectrometry to connect metabolites to their biosynthetic gene clusters, a technique that could be applied to the organism producing this compound. researchgate.netnih.gov

Interactive Table: Common Isotopes and Their Application in Biosynthetic Studies

IsotopeTypeDetection MethodApplication in this compound Research
Carbon-13 (¹³C)StableMass Spectrometry (MS), NMR SpectroscopyElucidating the carbon skeleton origin and biosynthetic pathway. copbela.org
Carbon-14 (¹⁴C)RadioactiveScintillation Counting, AutoradiographyTracing the overall incorporation of precursors into this compound. copbela.org
Deuterium (²H)StableMass Spectrometry (MS), NMR SpectroscopyInvestigating specific enzymatic mechanisms like reductions or rearrangements.
Nitrogen-15 (¹⁵N)StableMass Spectrometry (MS), NMR SpectroscopyApplicable if nitrogen-containing derivatives of this compound are studied. copbela.org
Tritium (³H)RadioactiveScintillation Counting, AutoradiographyHigh-sensitivity tracing studies for both biosynthesis and metabolism. copbela.org

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for elucidating the structural configuration of Clusiacyclol A?

  • Methodological Answer :

  • Employ Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on coupling patterns and chemical shifts for stereochemical assignments.
  • Use High-Resolution Mass Spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns.
  • Validate absolute configuration via X-ray crystallography if suitable crystals are obtained.
  • Cross-reference spectral data with published analogs to resolve ambiguities (e.g., comparing NOESY correlations for spatial proximity of substituents) .

Q. What extraction and isolation methodologies are effective for obtaining this compound from natural sources?

  • Methodological Answer :

  • Solvent extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction, followed by partitioning with dichloromethane/water to remove non-target compounds.
  • Chromatographic separation : Apply column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate → methanol) for fractionation.
  • Final purification : Utilize preparative HPLC with a C18 column and UV detection (λ = 254 nm) to isolate this compound. Monitor purity via TLC and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

  • Methodological Answer :

  • Variable standardization : Ensure uniform experimental conditions (e.g., cell lines, incubation time, solvent controls) to minimize confounding factors.
  • Dose-response validation : Perform EC50/IC50 assays in triplicate with positive/negative controls.
  • Meta-analysis : Use statistical tools (e.g., RevMan or R) to aggregate data from multiple studies, assessing heterogeneity via I<sup>2</sup> statistics.
  • Mechanistic follow-up : Validate bioactivity through knockout models (e.g., CRISPR-Cas9) or competitive binding assays to confirm target specificity .

Q. What experimental designs are optimal for investigating the mechanism of action of this compound?

  • Methodological Answer :

  • In vitro models : Use RNA-seq or proteomic profiling to identify differentially expressed pathways in treated vs. untreated cells.
  • In vivo validation : Employ transgenic animal models to assess pharmacokinetics and toxicity (e.g., maximum tolerated dose).
  • Target deconvolution : Apply chemical proteomics (e.g., affinity chromatography with immobilized this compound) to isolate binding partners.
  • Functional assays : Combine siRNA knockdown and rescue experiments to confirm target relevance .

Q. How should researchers address challenges in reproducing synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
  • Analytical rigor : Monitor reactions via <sup>19</sup>F NMR (if applicable) or LC-MS for intermediate stability.
  • Byproduct analysis : Characterize side products via HR-MS/MS to identify competing reaction pathways.
  • Scale-up protocols : Validate reproducibility at 1g scale before proceeding to larger batches .

Data Analysis and Reporting

Q. What strategies ensure robust statistical interpretation of this compound’s pharmacological data?

  • Methodological Answer :

  • Power analysis : Calculate sample sizes a priori to avoid Type I/II errors.
  • Multivariate analysis : Apply PCA or PLS-DA to distinguish treatment-specific effects from noise.
  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves.
  • Transparency : Report raw data (e.g., deposition in Zenodo) and analytical scripts (GitHub) for peer validation .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodological Answer :

  • Crystallographic validation : Prioritize X-ray structures for absolute configuration, as NMR may misrepresent dynamic conformers.
  • DFT calculations : Compare experimental NMR shifts with quantum-mechanically predicted values (e.g., using Gaussian or ORCA).
  • Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical sourcing and reproducibility in natural product research on this compound?

  • Methodological Answer :

  • Bioprospecting compliance : Adhere to Nagoya Protocol guidelines for access and benefit-sharing.
  • Voucher specimens : Deposit authenticated plant material in herbaria (e.g., Kew Gardens) with GPS coordinates.
  • Batch documentation : Record solvent purity, instrument calibration dates, and storage conditions (-80°C for extracts) .

Tables for Data Presentation

Table 1 : Key Spectroscopic Data for this compound

TechniqueCritical ParametersReference
<sup>1</sup>H NMRδ 6.25 (s, H-12), δ 1.45 (d, J=6.5 Hz, H-21)
<sup>13</sup>C NMRδ 172.8 (C=O), δ 105.3 (C-1)
HR-MS[M+H]<sup>+</sup> m/z 489.2012 (calc. 489.2008)

Table 2 : Common Pitfalls in Bioactivity Studies

IssueMitigation StrategyEvidence
Solvent effectsUse DMSO controls ≤0.1% to avoid cytotoxicity
Batch variabilityAuthenticate compounds via COSY/HMBC
False positivesConfirm hits with orthogonal assays (e.g., SPR)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.